ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, also known as EMP2C, is a heterocyclic compound that has gained attention in the scientific community due to its potential use in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in cell growth and proliferation, such as DNA topoisomerases and histone deacetylases.
Biochemical And Physiological Effects
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. In addition, ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is the development of more efficient synthesis methods to improve its accessibility and reduce its cost. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its biological activities and potential therapeutic applications.
Scientific Research Applications
Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities. In addition, ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
ethyl 1-methylpyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-8-5-4-6-12-10(8)13(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAUPXLITUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632692 | |
Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
172648-34-9 | |
Record name | Ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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